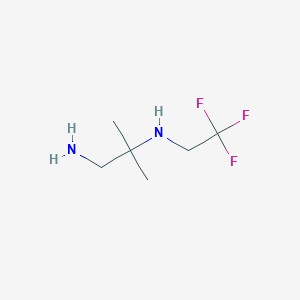
(1-Amino-2-methylpropan-2-yl)(2,2,2-trifluoroethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-2-methylpropan-2-yl)(2,2,2-trifluoroethyl)amine: is a chemical compound with a unique structure that combines an amino group with a trifluoroethyl group
Preparation Methods
The synthesis of (1-Amino-2-methylpropan-2-yl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable precursor that contains the 1-amino-2-methylpropan-2-yl group. The reaction conditions often require the use of a solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
(1-Amino-2-methylpropan-2-yl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
(1-Amino-2-methylpropan-2-yl)(2,2,2-trifluoroethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Amino-2-methylpropan-2-yl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
(1-Amino-2-methylpropan-2-yl)(2,2,2-trifluoroethyl)amine can be compared with other similar compounds, such as:
(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine: This compound has a similar structure but with a different alkyl group.
(2,2,2-Trifluoroethyl)amine: This compound lacks the 1-amino-2-methylpropan-2-yl group, making it less complex.
(1-Amino-2-methylpropan-2-yl)amine: This compound lacks the trifluoroethyl group, resulting in different chemical properties.
Properties
Molecular Formula |
C6H13F3N2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine |
InChI |
InChI=1S/C6H13F3N2/c1-5(2,3-10)11-4-6(7,8)9/h11H,3-4,10H2,1-2H3 |
InChI Key |
KTEGLBONVRACNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















